molecular formula C7H4ClNO3 B1428698 6-Chloro-4-formylnicotinic acid CAS No. 1031433-06-3

6-Chloro-4-formylnicotinic acid

Cat. No. B1428698
CAS RN: 1031433-06-3
M. Wt: 185.56 g/mol
InChI Key: WFHBMNIKNOOHOP-UHFFFAOYSA-N
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Description

6-Chloro-4-formylnicotinic acid is a chemical compound with the molecular formula C7H4ClNO3 . It is a white solid and has a molecular weight of 185.57 g/mol .


Synthesis Analysis

The synthesis of 6-Chloro-4-formylnicotinic acid involves several stages . The first stage involves the reaction of 6-Chloro-3-pyridinecarboxylic acid with 2,2,6,6-tetramethyl-piperidine and n-butyllithium in tetrahydrofuran at -78 to -50℃ for 2 hours . The second stage involves the addition of N,N-dimethyl-formamide in tetrahydrofuran at -78 to -50℃ for about 1 hour . The final stage involves the reaction with hydrogen chloride in tetrahydrofuran and water .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-formylnicotinic acid is 1S/C7H4ClNO3/c8-6-1-4 (3-10)5 (2-9-6)7 (11)12;/h1-3H, (H,11,12) .


Physical And Chemical Properties Analysis

6-Chloro-4-formylnicotinic acid is a white solid . It has a molecular weight of 185.57 g/mol . The storage temperature is between 0-5°C .

Scientific Research Applications

  • Chelation and Coordination Chemistry :

    • Meszaros et al. (2011) studied hydrazinonicotinic acid (HYNIC) derivatives, including 2-chloro-6-hydrazinonicotinic acid, as bifunctional chelators for technetium-binding ligands. These are used in bioconjugates for radiolabeling with Tc-99m, indicating their potential in medical imaging and radiopharmacy. The research highlighted the importance of chelation for efficient technetium coordination, which is a crucial aspect in the synthesis of radiopharmaceuticals Meszaros et al., 2011.
  • Molecular Structure and Vibrational Studies :

    • Karabacak and Kurt (2008) conducted experimental and theoretical studies on the structures and vibrations of 6-chloronicotinic acid (6-CNA). Their research involved recording Fourier transform infrared and Raman spectra of the compound, providing insights into its molecular structure and vibrational characteristics. Such studies are fundamental in understanding the physical and chemical properties of compounds, paving the way for their application in various scientific fields Karabacak & Kurt, 2008.
  • Organometallic Chemistry :

    • Gao et al. (2008) synthesized triorganotin compounds using 6-hydroxynicotinic acid and related compounds, demonstrating the coordination chemistry involving tin atoms. The resulting one-dimensional linear polymers through interactions between oxygen atoms and tin atoms indicate the potential of these compounds in creating new materials with unique properties Gao et al., 2008.
  • Solid-Liquid Equilibrium and Solubility Analysis :

    • Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents. Their study utilized thermodynamic analysis and molecular dynamic simulation to understand the solute-solvent interactions and the factors influencing the solubility of the compound. This research is crucial in the pharmaceutical and chemical industries, where the solubility of compounds affects their formulation and application Guo et al., 2021.

Safety and Hazards

The safety information for 6-Chloro-4-formylnicotinic acid includes several hazard statements: H315-H319-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

6-chloro-4-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-1-4(3-10)5(2-9-6)7(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHBMNIKNOOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731268
Record name 6-Chloro-4-formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-formylnicotinic acid

CAS RN

1031433-06-3
Record name 6-Chloro-4-formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-formylpyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of tetramethylpiperidine (6.89 mL, 40.8 mM) in dry tetrahydrofuran (20 mL), n-butyl lithium (36.5 mL, 1.12 mL, 40.8 mM) was added drop wise at −78° C. for 15 min. The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min. 6-Chloro nicotinic acid (1.6 g, 10.2 mM) dissolved in dry tetrahydrofuran (10 mL) was added dropwise to the above reaction mixture for 15 min at −78° C. The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min. Dry dimethyl formamide (5 mL) was added dropwise at −78° C. for 5 min. The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min. After the completion of the reaction, reaction mixture was quenched with 2N hydrochloric (30 mL) extracted with ethyl acetate (2×150 mL). Organic layer dried over anhydrous MgSO4, then concentrated. The concentrate was subjected to column chromatography, and the product was eluted with 15% ethyl acetate in petroleum ether to get 1.01 g (53.19%) of the title compound. MS (APCI): 186 (M+H+) for C7H4ClNO3; NMR CD3OD): δ 6.18 (s, 1H), δ 7.75 (s, 1H), δ 8.74 (s, 1H).
Quantity
6.89 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
53.19%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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